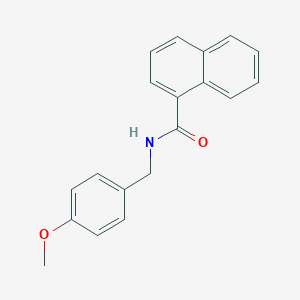
4-Methylphenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 3-phenylacrylate is a chemical compound that belongs to the class of phenylacrylates. This compound has been widely used in scientific research for its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 3-phenylacrylate is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Methylphenyl 3-phenylacrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylphenyl 3-phenylacrylate in lab experiments is its unique properties and potential applications. This compound has been widely used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. However, one of the main limitations of using this compound is its potential toxicity. Therefore, it is important to handle this compound with caution and follow proper safety procedures.
Direcciones Futuras
There are several future directions for the research of 4-Methylphenyl 3-phenylacrylate. One potential direction is the development of novel anticancer agents based on the structure of this compound. Another potential direction is the synthesis of novel materials with unique properties based on the building block of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-Methylphenyl 3-phenylacrylate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. The synthesis method of this compound involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst. This compound has been studied for its potential as an anticancer agent and has been shown to have anti-inflammatory and antioxidant properties. However, caution must be taken when handling this compound due to its potential toxicity. Finally, there are several future directions for the research of this compound, including the development of novel anticancer agents and the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis method of 4-Methylphenyl 3-phenylacrylate involves the reaction between 4-methylphenyl magnesium bromide and ethyl phenyl ketone in the presence of a catalyst such as copper iodide. This reaction results in the formation of 4-Methylphenyl 3-phenylacrylate in good yields. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
4-Methylphenyl 3-phenylacrylate has been used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. In organic chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In medicinal chemistry, 4-Methylphenyl 3-phenylacrylate has been studied for its potential as an anticancer agent. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Nombre del producto |
4-Methylphenyl 3-phenylacrylate |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(4-methylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ |
Clave InChI |
IANCOMABALMZHX-FMIVXFBMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




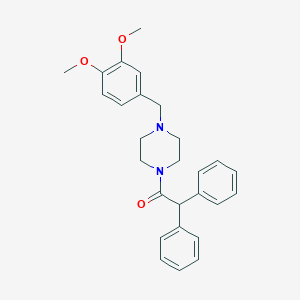
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
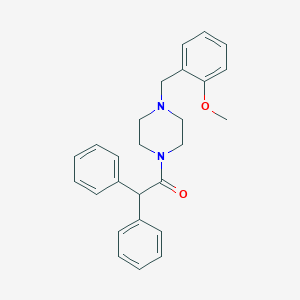

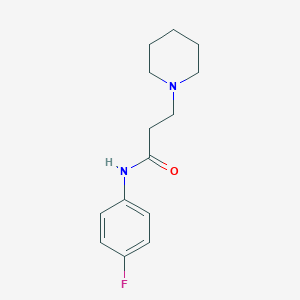


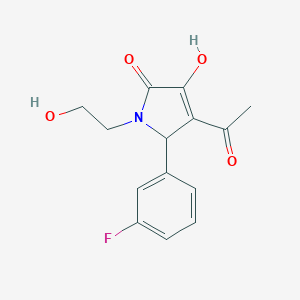
![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)

![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
